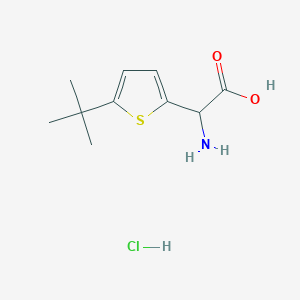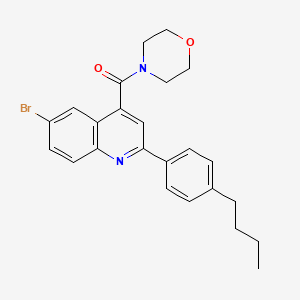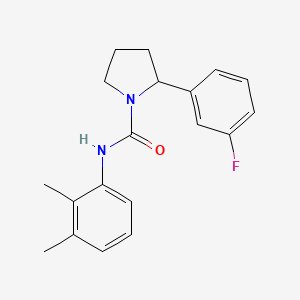methanone](/img/structure/B6137324.png)
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone, also known as PMK, is a precursor chemical used in the synthesis of MDMA (3,4-methylenedioxymethamphetamine), a popular recreational drug. Despite its association with illicit drug production, PMK has important scientific research applications, including its potential use as a starting material for the synthesis of other compounds with medicinal properties.
作用機序
The mechanism of action of [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is not well understood, but it is believed to involve the inhibition of certain enzymes involved in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition can lead to an increase in the levels of these neurotransmitters in the brain, which can produce a range of effects including euphoria, increased sociability, and reduced anxiety.
Biochemical and Physiological Effects:
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include increased locomotor activity, increased heart rate, and increased body temperature. [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has also been shown to produce changes in brain chemistry, including an increase in the levels of certain neurotransmitters such as serotonin and dopamine.
実験室実験の利点と制限
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has several advantages as a starting material for the synthesis of medicinal compounds. It is relatively easy to synthesize, and it can be used as a starting material for the synthesis of a wide range of compounds with potential therapeutic applications. However, [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is also associated with certain limitations. For example, it is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is associated with certain safety concerns, including the risk of explosion during the synthesis process.
将来の方向性
There are several potential future directions for research involving [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone. One area of interest is the synthesis of analogs of MDMA that have improved therapeutic potential and reduced neurotoxicity. Another area of interest is the synthesis of compounds that have potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. Additionally, further research is needed to better understand the mechanism of action of [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone and its effects on brain chemistry and behavior.
合成法
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone can be synthesized through a multi-step process that involves the reaction of safrole with hydrobromic acid and acetic acid, followed by oxidation with potassium permanganate and reduction with sodium borohydride. The resulting product is then converted to [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone through a reaction with piperidine and isopropylphenyl ketone.
科学的研究の応用
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been studied for its potential use in the synthesis of various compounds with medicinal properties. For example, [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone can be used as a starting material in the synthesis of analogs of MDMA that have reduced neurotoxicity and improved therapeutic potential. [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone can also be used in the synthesis of other compounds that have potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
特性
IUPAC Name |
[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-16(2)28-20-9-3-6-17(12-20)22(25)18-8-5-11-24(13-18)14-19-7-4-10-21-23(19)27-15-26-21/h3-4,6-7,9-10,12,16,18H,5,8,11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWUKLAIWPKJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=C4C(=CC=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1,3-Benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-methyl-1-piperazinyl)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B6137242.png)
![N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide](/img/structure/B6137249.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6137252.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)piperazine](/img/structure/B6137274.png)
![3-[(cyclobutylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6137285.png)


![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6137332.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B6137338.png)

![2-benzyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6137345.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137346.png)
![2-methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6137352.png)